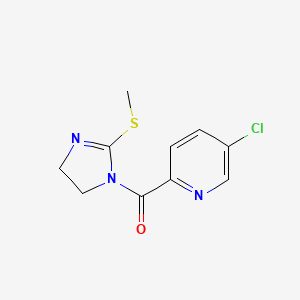![molecular formula C16H25N3 B7584290 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane, also known as MPD, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPD is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system.
作用机制
The mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. The activation of the dopamine D3 receptor by this compound can modulate dopamine release and uptake, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the uptake of dopamine in cells that express the dopamine transporter. This compound has also been shown to increase dopamine release in certain brain regions, such as the prefrontal cortex and nucleus accumbens. In vivo studies have demonstrated that this compound can decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for drug addiction.
实验室实验的优点和局限性
One advantage of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for the research on 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. One potential direction is the development of new drugs that target the dopamine D3 receptor using this compound as a lead compound. Another direction is the investigation of the role of the dopamine D3 receptor in various neurological and psychiatric disorders using this compound as a pharmacological tool. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on dopamine neurotransmission.
合成方法
The synthesis of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves the reaction of 2-pyridinemethanol with 1,4-diazaspiro[5.5]undecane in the presence of para-toluenesulfonic acid as a catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of this compound. The yield of the synthesis process is around 70%.
科学研究应用
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been studied for its potential pharmacological properties, including its activity as a dopamine D3 receptor ligand. The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18-11-12-19(13-15-7-3-6-10-17-15)16(14-18)8-4-2-5-9-16/h3,6-7,10H,2,4-5,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQELGPWLZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

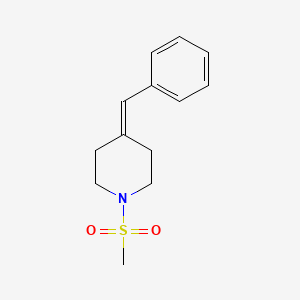
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
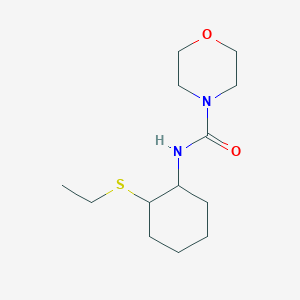
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
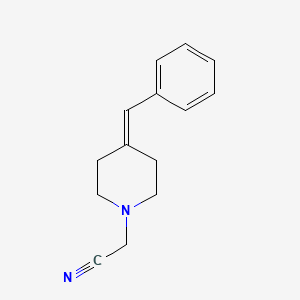
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
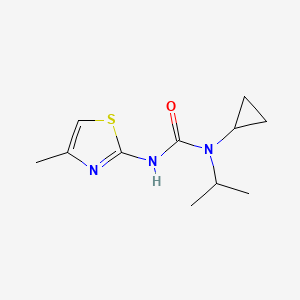
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
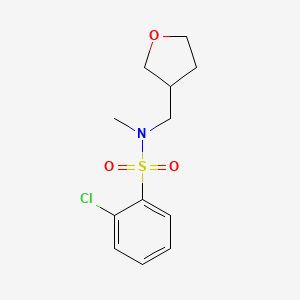
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)

